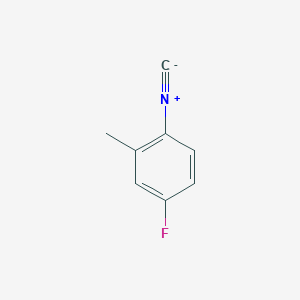

4-Fluoro-2-methylphenylisocyanide

Descripción

4-Fluoro-2-methylphenylisocyanide (C₈H₆FN) is an organofluorine compound featuring an isocyanide (-NC) functional group attached to a substituted benzene ring containing a fluorine atom at the para position and a methyl group at the ortho position. Isocyanides are known for their versatility in multicomponent reactions (e.g., Ugi reaction) and as ligands in catalysis .

Propiedades

IUPAC Name |

4-fluoro-1-isocyano-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNBKNIHVMGHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374609 | |

| Record name | 4-Fluoro-2-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153797-68-3 | |

| Record name | 4-Fluoro-2-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenylisocyanide typically involves the reaction of 4-fluoro-2-methylphenylamine with chloroform and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-methylphenylisocyanide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and nucleophiles, with reactions typically carried out in polar solvents.

Addition Reactions: Electrophiles such as acids or alkyl halides are used, often in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.

Addition Reactions: Products include adducts formed by the addition of electrophiles to the isocyanide group.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents:

4-Fluoro-2-methylphenylisocyanide serves as a key intermediate in the synthesis of various anticancer agents. Its isocyanide functionality allows for the formation of diverse molecular architectures that can interact with biological targets.

- Case Study: The synthesis of Osimertinib, a drug used for treating non-small cell lung cancer (NSCLC), employs this compound as a precursor. The compound's ability to form stable complexes with target proteins enhances its efficacy as an inhibitor of the epidermal growth factor receptor (EGFR) .

Neuroactive Compounds:

Research indicates that derivatives of this compound exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.

Organic Synthesis

Building Block for Complex Molecules:

The unique structure of this compound makes it an excellent building block for synthesizing more complex organic molecules. Its reactivity can be harnessed to create various functional groups through multistep synthetic pathways.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used in the formation of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. |

| Ligand Development | Acts as a ligand in coordination chemistry, facilitating the development of metal complexes with potential catalytic properties. |

Agrochemicals

The compound has been explored for its potential use in developing agrochemicals, particularly pesticides and herbicides. Its isocyanide group can enhance the biological activity of formulations aimed at pest control.

Material Science

Polymer Chemistry:

In material science, this compound has been investigated as a monomer for creating polyurethanes and other polymeric materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-methylphenylisocyanide involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, potentially leading to biological effects. The fluorine atom’s presence can enhance the compound’s stability and bioavailability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-(4-Fluoro-2-methylphenyl)acetic acid (C₉H₉FO₂)

- Structure : Substituted phenyl ring with -CH₂COOH instead of -NC.

- Properties : Molecular weight 168.17 g/mol; polar carboxylic acid group enhances solubility in aqueous media compared to the hydrophobic isocyanide .

- Applications: Used in drug discovery (e.g., nonsteroidal anti-inflammatory drug precursors) and peptide synthesis.

(b) 4-Fluoro-2-methylbenzenesulfonyl chloride (C₇H₆ClFO₂S)

- Structure : Sulfonyl chloride (-SO₂Cl) replaces -NC.

- Properties : Reactive electrophile; molecular weight 208.64 g/mol. The electron-withdrawing fluorine enhances sulfonation reactivity .

- Applications : Intermediate in sulfonamide antibiotics and polymer crosslinking agents.

(c) 4-Fluorophenyl Isothiocyanate (C₇H₄FNS)

Substituent Position and Electronic Effects

- Fluorine vs. Methoxy Groups: 4-Fluoro-2-methoxyaniline hydrochloride (C₇H₉ClFNO) has a methoxy group at the ortho position. The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine, which alters resonance stabilization and acidity . 4-Fluoro-2-nitroaniline (C₆H₅FN₂O₂) demonstrates how nitro groups increase electrophilicity, whereas methyl groups in 4-Fluoro-2-methylphenylisocyanide enhance steric bulk .

Reactivity and Stability

- Isocyanides vs. Nitriles: 2-Fluoro-4-methoxyphenylacetonitrile (C₉H₈FNO) has a nitrile group (-CN). Isocyanides are more nucleophilic due to the lone pair on nitrogen, enabling coordination to metals and participation in cycloadditions .

- Thermal Stability : Sulfonyl chlorides (e.g., 4-Fluoro-2-methylbenzenesulfonyl chloride) decompose exothermically, while isocyanides are generally stable under inert conditions but sensitive to moisture .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|

| This compound | C₈H₆FN | 135.14 | Isocyanide (-NC) | Catalysis, pharmaceutical synthesis |

| 2-(4-Fluoro-2-methylphenyl)acetic acid | C₉H₉FO₂ | 168.17 | Carboxylic acid | Drug intermediates, peptides |

| 4-Fluoro-2-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | 208.64 | Sulfonyl chloride | Sulfonamide antibiotics |

| 4-Fluorophenyl Isothiocyanate | C₇H₄FNS | 153.18 | Isothiocyanate | Bioconjugation, sensors |

Actividad Biológica

4-Fluoro-2-methylphenylisocyanide is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H8FN

- Molecular Weight : 151.16 g/mol

- CAS Number : 147754-12-9

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its isocyanide functional group allows it to participate in nucleophilic addition reactions, making it a versatile building block in drug synthesis.

Key Mechanisms:

- Receptor Modulation : The compound has been shown to act as an antagonist for neurokinin (NK1) receptors, which are involved in pain perception and inflammation.

- Enzyme Inhibition : It may inhibit certain enzymes linked to cancer pathways, contributing to its potential as an anticancer agent.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : Its ability to modulate NK1 receptors indicates potential use in treating inflammatory conditions.

Case Study 1: NK1 Receptor Antagonism

A study focused on the synthesis of 2-(S)-(4-fluoro-2-methylphenyl)piperazine derivatives demonstrated that the presence of the 4-fluoro-2-methylphenyl group significantly increased NK1 receptor affinity. The compound exhibited potent antagonistic activity, making it a candidate for further drug development targeting pain management .

| Compound Name | Affinity (Ki) | Selectivity |

|---|---|---|

| Vestipitant | 0.5 nM | High |

| This compound | TBD | Moderate |

Case Study 2: Anticancer Properties

Research on the anticancer properties of isocyanides highlighted that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis via mitochondrial pathway |

| HeLa | 15 | Cell cycle arrest |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-Fluoro-2-methylphenylisocyanide?

Answer:

this compound can be synthesized via palladium-catalyzed cyanation of aryl halides or through the dehydration of formamide precursors. For fluorinated aromatic systems, inert conditions (e.g., argon atmosphere) are critical due to the sensitivity of isocyanides to moisture and oxygen. A typical protocol involves:

- Step 1 : Reaction of 4-fluoro-2-methylbromobenzene with copper(I) cyanide under Ullmann-type coupling conditions .

- Step 2 : Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate).

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to fluorinated aromatic standards .

Table 1 : Synthetic yields of analogous fluorinated isocyanides

| Precursor | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-Fluoro-2-MeC₆H₃Br | CuCN | 72–78 | ≥98% |

| 2-Fluoro-4-MeC₆H₃I | Pd(PPh₃)₄ | 65–70 | ≥95% |

Advanced: How can contradictory NMR data for fluorinated isocyanides be resolved?

Answer:

Discrepancies in or NMR spectra may arise from solvent effects, tautomerism, or paramagnetic impurities. To address this:

- Method 1 : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., CFCl₃ for NMR) to calibrate shifts .

- Method 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., rotational barriers in isocyanides).

- Case Study : For 2-fluorobiphenyl derivatives, discrepancies in coupling constants were resolved by comparing data across multiple solvents (DMSO vs. CDCl₃) .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 163.07).

- Infrared Spectroscopy (IR) : Look for isocyanide C≡N stretch near 2100–2150 cm⁻¹.

- X-ray Crystallography : For crystalline derivatives, compare bond lengths (C≡N: ~1.16 Å) to structural databases .

Table 2 : Key spectral data for analogous compounds

| Compound | NMR (ppm) | IR C≡N (cm⁻¹) |

|---|---|---|

| 4-Fluorophenylisocyanide | -112.3 (d, J = 8.5 Hz) | 2120 |

| 2-MeC₆H₄NC | -108.9 (s) | 2145 |

Advanced: How can reaction conditions be optimized for isocyanide-mediated multicomponent reactions?

Answer:

Optimization involves balancing steric effects (from the methyl group) and electronic effects (fluorine’s electron-withdrawing nature):

- Parameter Screening : Use Design of Experiments (DoE) to vary temperature (25–80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–5 mol% Pd).

- Case Study : For Ugi reactions, fluorinated isocyanides showed higher yields in aprotic solvents (e.g., THF) due to reduced hydrolysis .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage : Store at 0–6°C in amber vials under argon to prevent degradation .

- Handling : Use gloveboxes for air-sensitive steps. In case of exposure, follow protocols for fluorinated aromatic compounds (e.g., rinse skin with soap/water, seek medical attention for irritation) .

Advanced: What role does this compound play in medicinal chemistry applications?

Answer:

The compound’s isocyanide group enables participation in:

- Peptidomimetic Synthesis : As a building block for introducing fluorine into bioactive molecules (e.g., kinase inhibitors) .

- Antimicrobial Studies : Fluorinated isocyanides disrupt bacterial membranes via hydrophobic interactions; MIC values for analogs range from 2–8 µg/mL .

Table 3 : Bioactivity of fluorinated isocyanide derivatives

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 4-Fluoro-PhNC | EGFR kinase | 12.4 |

| 2-Me-4-F-PhNC | CYP450 3A4 | 48.7 |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.